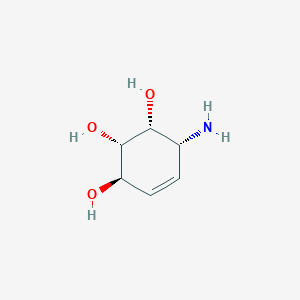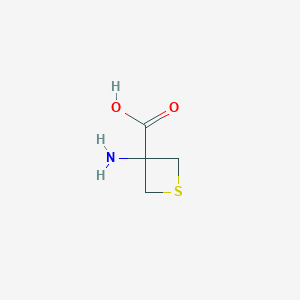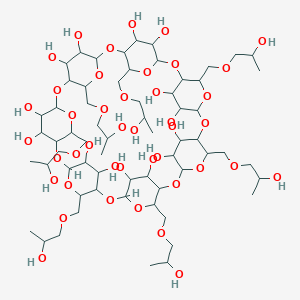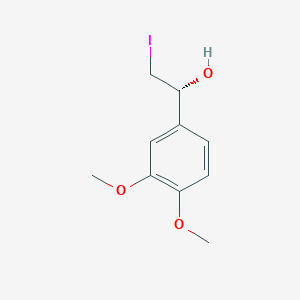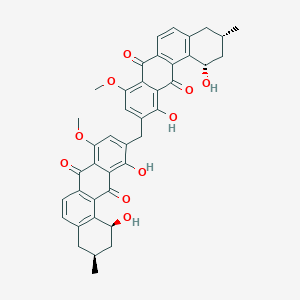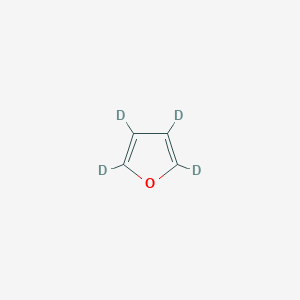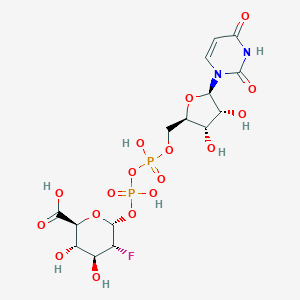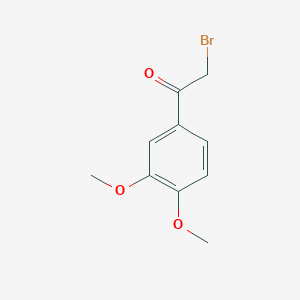
2-溴-1-(3,4-二甲氧基苯基)乙酮
描述
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an ethanone group.
Synthesis Analysis
The synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and its derivatives has been explored in several studies. For instance, it has been prepared and converted into thiazole derivatives through reactions with different reagents, yielding compounds with potential fungicidal activity . Another study reported the synthesis of a related compound, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, from trimethoxybenzene through a Friedel-Crafts reaction, which is a key intermediate for preparing norathyriol . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions has been described, highlighting its utility as a chemical protective group .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and its derivatives is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of synthesized thiazole derivatives was confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis . Similarly, the structure of the pentamethoxyl benzophenone derivative was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR .
Chemical Reactions Analysis
The bromo and methoxy groups on the phenyl ring of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone make it a versatile intermediate for further chemical transformations. It has been used to prepare a variety of compounds, including thiazole derivatives with potential fungicidal properties . The bromination of bis(3,4-dimethoxyphenyl)methanone has also led to the synthesis of bromophenols with antioxidant properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone derivatives, such as relative density, refractive index, boiling point, and melting point, are important for their practical applications and are often measured as part of the characterization process. For example, the physical constants of 2-Bromo-2',4'-dichloroacetophenone were measured, including its relative density (ρ), refractive index (n25D), boiling point (b.p.), and melting point (m.p.) . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential use in various applications.
科学研究应用
合成方法和保护基团利用
2-溴-1-(3,4-二甲氧基苯基)乙酮已被用于各种合成过程中。例如,其衍生物2-溴-1-(2,5-二甲氧基苯基)乙酮是通过卤素交换反应合成的,证明了它作为化学保护基团在进一步酯化过程中的有效性。然而,在H-供体溶剂如MeOH或非极性溶剂如苯中均未显示出光解现象(Li Hong-xia, 2007)。
亲电芳香溴化
该化合物已参与亲电芳香溴化过程。具体地,甲基2-(2-溴-4,5-二甲氧基苯基)乙酸酯在优化条件下,使用NBS作为溴化试剂,从甲基2-(3,4-二甲氧基苯基)乙酸酯高产率合成,标志着芳香醚的亲电芳香溴化的一般方法(Xu Yong-nan, 2012)。
碳酸酐酶抑制性能
该化合物及其衍生物已被研究其对人类细胞溶质碳酸酐酶II同工酶的抑制作用。这些研究为治疗青光眼、癫痫、胃和十二指肠溃疡、神经系统疾病或骨质疏松等疾病的潜在药物候选物提供了宝贵的见解(H. T. Balaydın等,2012)。
光物理和动力学研究
光化学反应性
已检验了诸如1,2-二(3′,4′-二甲氧基苯基)乙酮(去氧维拉特罗因)等衍生物的光化学反应性,揭示了复杂的转化为各种化合物,并为这些分子的光物理行为提供了见解(A. Castellan等,1990)。
动力学研究
还研究了衍生物的碱促消除反应,揭示了反应动力学和机理的见解,进一步证明了该化合物在基础化学研究中的相关性(G. Fontana et al., 1998)。
属性
IUPAC Name |
2-bromo-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAIPKMBWNVQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296951 | |
| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
1835-02-5 | |
| Record name | 1835-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

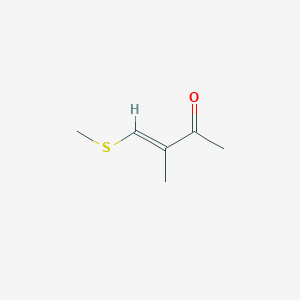
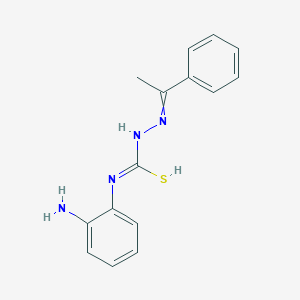
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

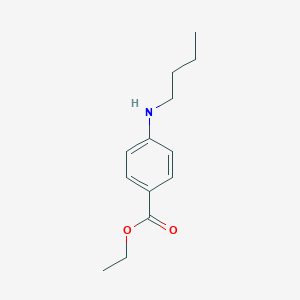
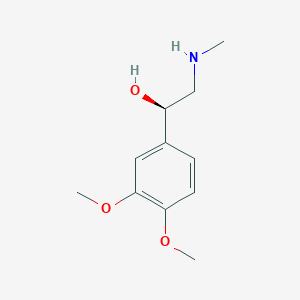
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
